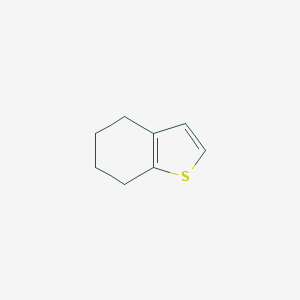

4,5,6,7-Tetrahydro-1-benzothiophene

描述

4,5,6,7-Tetrahydro-1-benzothiophene is an organic compound with the molecular formula C8H10S. It is a derivative of benzothiophene, characterized by the presence of a saturated four-membered ring fused to the benzene ring.

准备方法

Synthetic Routes and Reaction Conditions: 4,5,6,7-Tetrahydro-1-benzothiophene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, starting with cyclohexanone and ethyl cyanoacetate, the compound can be synthesized via a thiazole ring formation . Another method involves the condensation of amino carboxyalkyl derivatives with salicylaldehyde to yield Schiff bases, which can then be further processed to obtain the desired compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

化学反应分析

Types of Reactions: 4,5,6,7-Tetrahydro-1-benzothiophene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: More saturated benzothiophene derivatives.

Substitution: Functionalized benzothiophene derivatives with various substituents.

科学研究应用

4,5,6,7-Tetrahydro-1-benzothiophene has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

Industry: It is used in the development of new materials with specific electronic and optical properties.

作用机制

The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophene and its derivatives often involves interaction with specific molecular targets. For example, some derivatives inhibit enzymes like pyruvate dehydrogenase kinase 1 and lactate dehydrogenase A, which are involved in cancer cell metabolism . These interactions can disrupt cellular processes, leading to cytotoxic effects in cancer cells.

相似化合物的比较

Benzothiophene: The parent compound, which lacks the saturated four-membered ring.

Thiophene: A simpler sulfur-containing heterocycle.

Tetrahydrothiophene: A fully saturated thiophene derivative.

Uniqueness: 4,5,6,7-Tetrahydro-1-benzothiophene is unique due to its partially saturated structure, which imparts different chemical reactivity and physical properties compared to its fully aromatic or fully saturated counterparts.

属性

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-2-4-8-7(3-1)5-6-9-8/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKDCOKSXCTDAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214569 | |

| Record name | Benzothiophene, 4,5,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6435-76-3 | |

| Record name | Benzothiophene, 4,5,6,7-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006435763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiophene, 4,5,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do structural modifications of 4,5,6,7-tetrahydro-1-benzothiophene derivatives impact their biological activity?

A1: Modifications to the this compound scaffold significantly influence its biological activity. For instance, the introduction of various substituents at the 2-position, such as amino groups, carboxamide groups, or azomethine linkages, can significantly alter its pharmacological profile. These modifications can enhance binding affinity to specific targets, influencing the compound's overall potency and selectivity. [, , , , , , , ]

Q2: Can you provide specific examples of how substituents affect the activity of this compound derivatives?

A2: Certainly. Studies have shown that incorporating electron-donating groups like methoxy or dimethylamino groups on the phenyl ring of 2-[(E)-(phenyl)methyleneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives can enhance their antibacterial and antifungal activities. [, ] Conversely, the presence of a chlorine atom on the phenyl ring can lead to variations in the dihedral angle between the phenyl and thiophene rings, impacting the compound's overall conformation and potentially affecting its interaction with biological targets. []

Q3: What is known about the interaction of this compound derivatives with the antigen 85 complex in Mycobacterium tuberculosis?

A3: Research indicates that certain this compound derivatives, such as 2-amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (I3-AG85) and Cyclipostins/Cyclophostin analogs, can inhibit the mycoloyltransferase activity of the antigen 85 complex. [, ] This interaction disrupts the biosynthesis of trehalose dimycolate (TDM), an essential component of the Mycobacterium tuberculosis cell wall, ultimately hindering bacterial growth.

Q4: How does the inhibition of antigen 85C by compounds like I3-AG85 affect Mycobacterium tuberculosis?

A4: I3-AG85 specifically targets Ag85C, a key enzyme in the antigen 85 complex responsible for synthesizing TDM and transferring mycolic acids to the cell wall. By inhibiting Ag85C, I3-AG85 disrupts TDM synthesis, leading to the accumulation of trehalose monomycolate and compromising the integrity of the Mycobacterium tuberculosis cell envelope. This disruption ultimately restricts bacterial growth and survival. []

Q5: Besides antigen 85, are there other known targets for this compound derivatives?

A5: Yes, this compound derivatives have shown interaction with other targets. For example, HBT1 (2-(((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) acts as an α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor potentiator. It exhibits lower agonistic effects compared to other AMPA-R potentiators, potentially avoiding bell-shaped responses in pharmacological effects like brain-derived neurotrophic factor (BDNF) induction. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C8H10S, and its molecular weight is 138.24 g/mol.

Q7: How are this compound derivatives typically synthesized?

A7: A common approach for synthesizing these compounds is the Gewald reaction. [, ] This multi-component reaction involves condensing a ketone (like cyclohexanone), an α-cyanoester (like ethyl cyanoacetate), and elemental sulfur. This reaction efficiently yields the desired this compound scaffold, which can be further modified.

Q8: What spectroscopic techniques are commonly used to characterize this compound derivatives?

A8: Researchers frequently employ various spectroscopic methods to elucidate the structure of these compounds. Common techniques include: * Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR provide valuable information about the compound's structure and conformation. [, ] * Infrared (IR) spectroscopy: IR spectra reveal characteristic functional groups present in the molecule. [] * Mass spectrometry (MS): This technique helps determine the molecular weight and fragmentation pattern, providing further structural insights. [, ]

Q9: Have crystallographic studies been conducted on this compound derivatives?

A9: Yes, single-crystal X-ray diffraction analysis has been widely used to determine the three-dimensional structures of various this compound derivatives. These studies provide precise information about bond lengths, bond angles, and dihedral angles, aiding in understanding the conformational preferences and intermolecular interactions of these compounds. [, , , , , , , ]

Q10: How is computational chemistry being applied in the research of this compound derivatives?

A10: Computational chemistry plays a significant role in exploring and understanding these compounds. Key applications include: * Molecular docking studies: These simulations predict the binding modes and affinities of this compound derivatives to target proteins, aiding in the rational design of novel inhibitors. [, ] * Quantitative Structure-Activity Relationship (QSAR) modeling: QSAR models correlate the physicochemical properties of these compounds with their biological activities, providing insights into the structural features essential for activity and guiding further optimization. [, ] * Density Functional Theory (DFT) calculations: DFT calculations help understand the electronic structure and properties of these molecules, contributing to a deeper understanding of their reactivity and interactions with biological systems. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188354.png)